Oxypurinol 7-riboside

Pyrimidine Metabolism Allopurinol Biomarker Erythrocyte Orotidine

Oxypurinol 7-riboside (CAS 16220-08-9) is a ribonucleoside derivative of the xanthine oxidase inhibitor oxypurinol, the primary active metabolite of the anti-gout drug allopurinol. It is distinct from the parent compound and the main metabolite, forming the critical precursor to oxypurinol-7-ribotide, a potent inhibitor of orotidine-5'-monophosphate decarboxylase.

Molecular Formula C10H11N4O6+
Molecular Weight 283.22 g/mol
CAS No. 16220-08-9
Cat. No. B097684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol 7-riboside
CAS16220-08-9
Synonymsoxypurinol 7-riboside
oxypurinol-7-riboside
Molecular FormulaC10H11N4O6+
Molecular Weight283.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O
InChIInChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1
InChIKeyCYQFEGWHROFKNL-NTRJPUSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypurinol 7-riboside (CAS 16220-08-9): A Specialized Allopurinol Metabolite and Probe for Pyrimidine Metabolism


Oxypurinol 7-riboside (CAS 16220-08-9) is a ribonucleoside derivative of the xanthine oxidase inhibitor oxypurinol, the primary active metabolite of the anti-gout drug allopurinol [1]. It is distinct from the parent compound and the main metabolite, forming the critical precursor to oxypurinol-7-ribotide, a potent inhibitor of orotidine-5'-monophosphate decarboxylase [2]. Unlike the broadly acting xanthine oxidase inhibitors allopurinol and oxypurinol, this compound serves as a specific chemical probe for investigating allopurinol-induced derangements in pyrimidine nucleotide metabolism, and is a key biomarker in specific pathological states such as renal failure and Lesch-Nyhan syndrome [3].

Why Allopurinol, Oxypurinol, or Other Riboside Isomers Cannot Replace Oxypurinol 7-riboside in Targeted Research


Generic substitution is untenable. While allopurinol and its active metabolite oxypurinol are both xanthine oxidase inhibitors, the 7-riboside is a distinct downstream metabolite with a unique biological role that the others lack. In humans, allopurinol is metabolized into oxypurinol (80%) and a mixture of riboside conjugates, including the 7-riboside [1]. Unlike the primary metabolites, only the phosphate derivative of oxypurinol 7-riboside (oxypurinol-7-ribotide) has been identified as a potent inhibitor of orotidylate monophosphate decarboxylase, thereby disrupting pyrimidine metabolism [2]. Consequently, oxypurinol-1-riboside or other metabolic isomers do not serve as precursors to this specific inhibitory nucleotide, making the 7-riboside an irreplaceable analytical standard and mechanistic probe for this distinct pathway [3].

Quantitative Evidence for the Selection of Oxypurinol 7-riboside Over Its Closest Analogs


Specific Correlation with Erythrocyte Orotidine Accumulation: A Marker for Pyrimidine Metabolism Disruption

In patients on allopurinol therapy, oxypurinol 7-riboside is specifically linked to the disruption of pyrimidine metabolism. A good correlation was found between the elevated urinary excretion of this compound and the accumulation of orotidine in erythrocytes [1]. This correlation is not observed with the parent drug allopurinol or its primary metabolite oxypurinol, making it a direct and quantifiable marker for the specific off-target effect of allopurinol therapy that is mediated through its metabolite's ribotide form.

Pyrimidine Metabolism Allopurinol Biomarker Erythrocyte Orotidine

Quantitative Elevation in Disease States Compared to Controls

The urinary excretion of oxypurinol 7-riboside is specifically and significantly elevated in patients with renal failure and Lesch-Nyhan syndrome. These groups excreted increased amounts compared with both control subjects and patients with normal renal function who were also on allopurinol therapy [1]. This quantitative differentiation provides a clear advantage for its use as a disease-specific biomarker over the non-specific excretion patterns of oxypurinol or allopurinol-1-riboside.

Renal Failure Lesch-Nyhan Syndrome Urinary Biomarker

Mechanistic Tie to Orotidylate Decarboxylase Inhibition via the 7-Ribotide

The primary mechanism distinguishing oxypurinol 7-riboside from its analogs is its role as the precursor to oxypurinol-7-ribotide, a potent inhibitor of orotidine-5'-monophosphate decarboxylase. This inhibition is the proposed cause of orotidine accumulation and pyrimidine derangement during allopurinol therapy [1]. Neither allopurinol, oxypurinol, nor the 1-riboside isomers can generate this specific nucleotide inhibitor, representing a unique, mechanism-based differentiation.

Enzyme Inhibition Mechanism of Action Prodrug

Distinct Metabolic Profile and Tissue Half-Life as a Ribonucleotide

Following administration of radiolabeled allopurinol or oxipurinol, oxipurinol-7-ribonucleotide was detected in rat liver and kidney at concentrations ranging from less than 10⁻⁹ to 10⁻⁶ M, with its biological half-life directly related to the concentration of its free base [1]. This distinct pharmacokinetic profile, including its absence in erythrocytes and brain where other nucleotides are present, differentiates it from allopurinol-1-ribonucleotide and demonstrates its tissue-specific formation and retention.

Pharmacokinetics Tissue Distribution Metabolite Profiling

Top Application Scenarios for Procuring Oxypurinol 7-riboside Based on Verified Evidence


Analytical Standard for Clinical Biomarker Quantification

Use as a certified reference standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the absolute quantification of oxypurinol 7-riboside in urine and serum samples from patients on allopurinol therapy. This is critical for clinical labs monitoring pyrimidine metabolism disruption in renal failure or Lesch-Nyhan syndrome, where its correlation with erythrocyte orotidine makes it a key diagnostic marker [1].

Mechanistic Probe for Orotidylate Decarboxylase Inhibition Studies

Utilize as a precursor substrate in cell-free or cell-based assays to generate the active inhibitor oxypurinol-7-ribotide, enabling the study of orotidine-5'-monophosphate decarboxylase kinetics and the mechanism of allopurinol-induced pyrimidine derangement. This is not feasible with oxypurinol or other riboside isomers [1].

In Vitro Metabolism and Toxicology Profiling Reagent

Employ as a parent compound in hepatocyte or tissue homogenate incubation studies to map the tissue-specific phosphorylation kinetics and identify the kinases responsible for its conversion to the active ribotide form. The distinct tissue distribution profile of its metabolite, particularly its exclusion from erythrocytes, provides a clear endpoint for such toxicological investigations [2].

Environmental Monitoring and Wastewater Epidemiology Standard

Serve as a high-purity standard for environmental analysis. As oxypurinol is a stable marker for domestic wastewater, its 7-riboside metabolite provides an additional level of specificity for tracing allopurinol consumption patterns and the transformation of purine analogs in aquatic environments [3].

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